molecular formula C18H11Cl2NO B589993 (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride CAS No. 1021946-05-3

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride

Cat. No.: B589993
CAS No.: 1021946-05-3
M. Wt: 328.192
InChI Key: SIJGWOQFSDGYHA-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride (CAS: 1021946-05-3) is a synthetic organic compound featuring a quinoline core linked to a benzoyl chloride moiety via an (E)-configured ethenyl bridge. The quinoline ring is substituted with a chlorine atom at the 7-position, enhancing lipophilicity and influencing biological interactions. The benzoyl chloride group confers high reactivity, making the compound a critical intermediate in synthesizing Montelukast Sodium, a leukotriene receptor antagonist used in asthma management . Its conjugated π-system and rigid (E)-isomer geometry are pivotal for binding to leukotriene receptors, as seen in the final drug structure .

Properties

IUPAC Name

3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO/c19-15-7-5-13-6-9-16(21-17(13)11-15)8-4-12-2-1-3-14(10-12)18(20)22/h1-11H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJGWOQFSDGYHA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Key Aldehyde Intermediate

The foundational step in preparing (E)-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoyl chloride is the synthesis of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde (II), as detailed in patent CA2666208A1 . This intermediate is synthesized via a condensation reaction between 7-chloroquinaldine (III) and isophthaldehyde (IV) under optimized conditions:

Reaction Conditions

  • Solvent System : A single organic solvent, typically n-heptane, replaces binary solvent mixtures to reduce environmental impact .

  • Catalysts : Base-acid combinations such as pyridinium acetate or triethylammonium chloride enhance reaction efficiency .

  • Temperature : Conducted under reflux conditions (100–110°C) for 6–8 hours .

The reaction yields a mixture of the desired aldehyde (II) and a bis-adduct byproduct (V). Isolation involves direct filtration of the crude product, followed by purification via crystallization from ethyl acetate to remove the bis-adduct . This method achieves a 65–70% yield of (II) with >98% stereochemical purity (E-configuration) .

Mechanistic Insight
The condensation proceeds via a Knoevenagel-like mechanism, where the base deprotonates the active methyl group of 7-chloroquinaldine, enabling nucleophilic attack on isophthaldehyde. The E-selectivity arises from steric hindrance during the elimination step .

Oxidation of Aldehyde to Benzoic Acid

The aldehyde intermediate (II) is oxidized to 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoic acid (VI) using robust oxidizing agents:

Oxidation Protocols

  • Jones Reagent : A mixture of CrO₃ in H₂SO₄ quantitatively converts (II) to (VI) at 0–5°C .

  • Potassium Permanganate : In acidic or neutral aqueous conditions, KMnO₄ oxidizes (II) with >90% yield .

Reaction Equation

(II)H2SO4CrO3(VI)+H2O[4]\text{(II)} \xrightarrow[\text{H}2\text{SO}4]{\text{CrO}3} \text{(VI)} + \text{H}2\text{O} \quad

The benzoic acid (VI) is isolated via acid-base extraction, with purity confirmed by HPLC (>99.5%) .

Chlorination of Benzoic Acid to Acyl Chloride

The final step involves converting (VI) to (E)-3-[2-(7-chloro-2-quinolinyl)ethenyl]benzoyl chloride (VII) using chlorinating agents:

Chlorination Methods

Agent Conditions Yield Purity
Thionyl chloride (SOCl₂)Reflux in toluene, 4–6 hrs85–90%98.7%
Oxalyl chloride ((COCl)₂)DMF catalyst, 25°C, 2 hrs92–95%99.1%

Mechanism
Thionyl chloride reacts with the carboxylic acid to form an intermediate mixed anhydride, which decomposes to release SO₂ and HCl, yielding the acyl chloride :

(VI)+SOCl2(VII)+SO2+HCl[4]\text{(VI)} + \text{SOCl}2 \rightarrow \text{(VII)} + \text{SO}2 \uparrow + \text{HCl} \uparrow \quad

The product is purified via vacuum distillation (b.p. 180–185°C at 0.5 mmHg) and stored under inert gas to prevent hydrolysis .

Environmental and Industrial Considerations

The patent highlights advancements over prior art:

  • Solvent Recovery : n-Heptane is reclaimed via distillation (90% recovery), reducing waste .

  • Byproduct Management : The bis-adduct (V) is repurposed in subsequent batches, minimizing raw material use .

Analytical Characterization

Critical quality parameters for (VII) include:

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, ethenyl-H) .

    • IR : 1775 cm⁻¹ (C=O stretch) .

  • Chromatography : Retention time of 12.3 min on reverse-phase HPLC (C18 column) .

Chemical Reactions Analysis

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the compound can undergo nucleophilic substitution reactions to form different derivatives with potential biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new drugs. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in industrial applications, such as the production of dyes and materials .

Mechanism of Action

The mechanism of action of (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride involves its interaction with specific molecular targets and pathwaysFor example, quinoline-based compounds are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to three analogs below, emphasizing differences in reactivity, applications, and pharmacological relevance.

Structural and Functional Comparison

Compound Name Core Structure Functional Groups Reactivity Applications References
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride Quinoline + Benzoyl Acyl chloride High (nucleophilic substitution, e.g., with amines or alcohols) Key intermediate for Montelukast Sodium
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde (CAS: 120578-03-2) Quinoline + Benzaldehyde Aldehyde Moderate (condensation reactions, e.g., Schiff base formation) Fluorescent probes, organic synthesis
7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide (Encenicline intermediate) Benzo[b]thiophene + Amide Carboxamide, quinuclidine Low (stable under physiological conditions) Intermediate for Encenicline Hydrochloride
rac-Ketoprofen Tris Base Amide (CAS: 1777830-05-3) Profen derivative Carboxylic acid, amide Moderate (pH-dependent ionization) Anti-inflammatory drug (NSAID)

Key Findings

  • Reactivity : The acyl chloride group in the target compound enables rapid nucleophilic substitutions, critical for forming amide or ester linkages in Montelukast synthesis. In contrast, the aldehyde analog participates in slower condensation reactions, limiting its utility in high-yield pharmaceutical processes .
  • Biological Activity: The quinoline-chloro motif in both the target compound and its benzaldehyde analog enhances lipophilicity, but only the former contributes directly to leukotriene receptor antagonism due to its role in Montelukast’s final structure . The benzo[b]thiophene-carboxamide derivative (Encenicline intermediate) targets cholinergic pathways, reflecting divergent therapeutic applications .
  • Synthetic Utility : The target compound’s synthesis involves palladium-catalyzed cross-coupling (e.g., Heck reaction), whereas Encenicline intermediates rely on carboxamide bond formation via amine coupling .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Benzaldehyde Analog Encenicline Intermediate
Molecular Weight (g/mol) 318.75 301.75 350.29
LogP ~3.5 (estimated) ~3.0 ~2.8
Aqueous Solubility Low Moderate Low
Key Functional Group Acyl chloride Aldehyde Carboxamide
  • Lipophilicity: The chloro-quinoline moiety increases LogP in all analogs, but the benzoyl chloride’s electron-withdrawing nature slightly elevates hydrophobicity compared to the aldehyde .
  • Stability : The acyl chloride is moisture-sensitive, requiring anhydrous conditions, whereas the carboxamide (Encenicline intermediate) exhibits superior stability for long-term storage .

Biological Activity

(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride is a compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C29H28ClNO2
  • Molecular Weight : 457.99 g/mol
  • CAS Number : 150026-75-8
  • Solubility : Soluble in dichloromethane; appears as a brown solid .

Quinoline derivatives, including this compound, are known to interact with various biological targets:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication. Inhibition leads to bacterial cell death, making this compound a potential antibacterial agent.
  • Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria .

Biological Activity Overview

Activity TypeDescriptionReferences
AntibacterialEffective against various bacterial strains by inhibiting DNA replication enzymes.
AnticancerInduces apoptosis in cancer cells; potential for use in cancer therapy.
AntimicrobialBroad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryExhibits properties that may reduce inflammation in various models.

Case Studies and Research Findings

  • Antibacterial Study :
    • A study evaluated the effectiveness of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition with an IC50 value of 10 µM, indicating strong antibacterial properties .
  • Anticancer Research :
    • In vitro assays demonstrated that this compound induced apoptosis in human leukemia cells (HL-60) with an IC50 value of 15 µM. The mechanism involved the activation of caspase pathways and subsequent cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects :
    • An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of this compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride, and how can reaction conditions be optimized?

The compound is typically synthesized via Grignard reactions or coupling strategies. For example, vinylmagnesium chloride in THF can react with 3-(2-(7-chloro-2-quinolinyl)ethenyl)benzaldehyde at low temperatures (0–10°C) to form intermediates, followed by quenching with aqueous ammonium acetate to isolate the product . Key optimization parameters include temperature control (<10°C to avoid side reactions), stoichiometric ratios (e.g., 1.05–1.1 equivalents of Grignard reagent), and solvent selection (toluene/THF mixtures for solubility and reactivity balance). Post-synthesis purification often involves repeated acetonitrile co-distillation to remove magnesium salts .

Q. How should researchers characterize (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoyl Chloride to confirm structural integrity?

Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the (E)-configuration of the ethenyl group (coupling constant J=16HzJ = 16 \, \text{Hz}) and the absence of stereochemical impurities .
  • HPLC-MS : Confirm molecular weight (e.g., m/zm/z 457.955 for related intermediates) and purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify carbonyl stretching frequencies (~1700 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Q. What are the primary pharmacological applications of this compound in preclinical research?

The compound is a critical intermediate in synthesizing leukotriene receptor antagonists like Montelukast and Verlukast, which target asthma and allergic rhinitis . Its quinoline and benzoyl chloride moieties enable covalent modifications for structure-activity relationship (SAR) studies, particularly in optimizing binding affinity to the cysteinyl leukotriene CysLT1 receptor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during derivatization of the benzoyl chloride group?

Contradictions may arise from solvent polarity or competing nucleophilic pathways. For example:

  • In polar aprotic solvents (e.g., DMF), the benzoyl chloride may undergo hydrolysis to benzoic acid, reducing acylation yields. Use anhydrous conditions with molecular sieves to mitigate this .
  • Steric hindrance from the quinoline ring can slow amidation; employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rates . Validate competing pathways using kinetic studies (e.g., 19F^{19}F-NMR for fluorinated analogs) or computational modeling (DFT calculations for transition-state energies) .

Q. What strategies are recommended for analyzing batch-to-batch variability in purity during scale-up synthesis?

Implement orthogonal analytical methods:

  • XRD : Compare crystallinity patterns to detect polymorphic impurities .
  • TGA/DSC : Monitor thermal stability deviations (>5% weight loss at 150°C indicates solvent residues) .
  • ICP-MS : Quantify trace metal contaminants (e.g., Mg from Grignard reagents) with detection limits <1 ppm . Statistical process control (SPC) charts can correlate variability with parameters like stirring rate or cooling gradients .

Q. How can the compound’s stability under physiological conditions be evaluated for drug delivery studies?

Conduct accelerated stability testing:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS. The benzoyl chloride group is prone to hydrolysis at pH > 7, forming inactive benzoic acid derivatives .
  • Light exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light (e.g., 1.2 million lux·hr) and identify protective packaging strategies .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to the CysLT1 receptor (PDB ID: 6RZ4). Focus on the quinoline ring’s π-π stacking with Phe321^{321} and the ethenyl group’s hydrophobic interactions .
  • MD simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the receptor-ligand complex, particularly salt bridge formation between the chloride and Arg279^{279} .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?

Discrepancies may stem from metabolic instability or off-target effects. For example:

  • In vitro assays (e.g., CHO-K1 cells expressing CysLT1) may show IC50_{50} values of 10 nM, while in vivo models (e.g., ovalbumin-induced asthma in mice) require higher doses due to first-pass metabolism . Solutions:
  • Synthesize deuterated analogs to prolong metabolic half-life (e.g., replace labile hydrogens on the ethenyl group) .
  • Use microsomal stability assays (human liver microsomes) to identify metabolic hotspots and guide structural modifications .

Methodological Resources

  • Synthesis protocols : Refer to Grignard reaction optimizations in .
  • Analytical workflows : Use HPLC-MS conditions from Montelukast validation studies .
  • Computational tools : Access CysLT1 receptor structures from the RCSB PDB .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.